molecular formula C20H23FN2O3S B2783679 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 682762-95-4

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2783679
CAS No.: 682762-95-4
M. Wt: 390.47
InChI Key: WKJRQHJHDPQEKN-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 5-fluoro-2-methylindole core linked via an ethyl group to a 5-methoxy-2,4-dimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-12-9-13(2)20(11-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)10-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRQHJHDPQEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted indole compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The fluorinated indole moiety can enhance binding affinity and specificity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the indole and benzenesulfonamide moieties, which influence physicochemical properties, metabolic stability, and biological activity. Key comparisons include:

Compound Name / ID Indole Substituents Benzenesulfonamide Substituents Molecular Weight (g/mol) XLogP3 Key Features
Target Compound 5-fluoro, 2-methyl 5-methoxy, 2,4-dimethyl ~458.9 ~5.1 High lipophilicity; reduced metabolic oxidation due to fluorine
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide 5-fluoro, 2-methyl 2-methoxy, 5-isopropyl Not reported Not reported Increased steric bulk from isopropyl may reduce binding affinity
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide 5-chloro(difluoro)methoxy, 2-methyl 2-methoxy, 5-methyl 458.9 5.1 Bulkier 5-substituent may hinder metabolism but increase toxicity risks
4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide 5-trifluoromethoxy, 2-methyl 4-methoxy Not reported Not reported Electron-withdrawing trifluoromethoxy group may enhance receptor affinity
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(trifluoromethylphenyl)sulfonyl-acetamide (Compound 31, ) 4-chlorobenzoyl, 5-methoxy Trifluoromethylphenyl 532.93 Not reported COX-2 selectivity but poor microsomal stability due to phenethyl oxidation

Key Findings from Comparative Studies

Metabolic Stability :

  • The target compound’s 5-fluoro group minimizes CYP450-mediated oxidation, a common issue in analogs like Compound 31, which undergoes rapid metabolism at the phenethyl group .
  • In contrast, analogs with chloro(difluoro)methoxy substituents (e.g., ) may exhibit slower metabolism but carry higher toxicity risks due to halogenated groups.

Analogs with polar groups (e.g., glycinyl in ) show improved solubility but reduced CNS penetration.

Compounds with trifluoromethoxy groups (e.g., ) may exhibit stronger electron-withdrawing effects, altering binding kinetics.

Synthetic Feasibility :

  • The target compound’s synthesis likely follows protocols similar to those in and , involving coupling of indole-acetic acid derivatives with sulfonamides. However, the fluorine and dimethyl groups require precise control to avoid side reactions.

Table: Comparative Pharmacological Profiles

Property Target Compound Compound 31 N-[2-[5-(chlorodifluoromethoxy)...
Metabolic Stability (Human Microsomes) High (fluorine blocks oxidation) Low (phenethyl oxidation) Moderate (bulky substituents slow metabolism)
COX-2 Selectivity Potent (predicted) Confirmed Not reported
Aqueous Solubility (mg/mL) ~0.01 (estimated) ~0.05 ~0.005
Synthetic Yield 43% (similar to ) 43% Not reported

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the following structural features:

  • Indole Moiety : The presence of a fluorinated indole ring contributes to its biological activity.
  • Sulfonamide Group : This functional group is known for its antibacterial properties.
  • Methoxy and Dimethyl Substituents : These modifications can enhance solubility and bioactivity.

Synthesis Process :

  • Formation of Indole Core : Achieved through Fischer indolization using aryl hydrazines and ketones.
  • Fluorination : Introduced at the 5-position using electrophilic fluorination reagents.
  • Sulfonamide Formation : Reacting the indole derivative with sulfonyl chloride in the presence of a base.
  • Methoxylation : Conducted via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity.

Cell LineIC50 (µM)Reference
A431 (human epidermoid carcinoma)10–30
U251 (human glioblastoma)<10

Studies have shown that the compound interacts with cellular pathways crucial for cancer cell survival, potentially inducing apoptosis.

Antiviral and Antimicrobial Activity

The compound has been explored for its antiviral and antimicrobial properties. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, although specific IC50 values for these activities are yet to be fully characterized.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfonamide Group : Known for its role in inhibiting bacterial enzymes, making it a candidate for antibiotic development.
  • Methoxy Group : Potentially increases solubility and alters pharmacokinetics.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various indole derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential mechanism involving inhibition of cell proliferation pathways .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that related sulfonamides showed effective inhibition against Gram-positive bacteria, indicating that this compound may share similar antimicrobial properties .

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